molecular formula C18H24N6S2 B12672438 N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide CAS No. 93803-51-1

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide

Cat. No.: B12672438
CAS No.: 93803-51-1
M. Wt: 388.6 g/mol
InChI Key: QFIBJQLJFNQNQG-UHFFFAOYSA-N
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Description

This compound features two dimethylamino groups attached to phenyl rings, which are further connected to a hydrazodicarbothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-dimethylaminophenyl)thiourea: Similar structure but with a thiourea core.

    N,N’-Bis(2-diethylaminophenyl)thiourea: Similar structure with diethylamino groups instead of dimethylamino groups.

Uniqueness

The presence of dimethylamino groups also enhances its solubility and interaction capabilities .

Properties

CAS No.

93803-51-1

Molecular Formula

C18H24N6S2

Molecular Weight

388.6 g/mol

IUPAC Name

1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26)

InChI Key

QFIBJQLJFNQNQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C

Origin of Product

United States

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